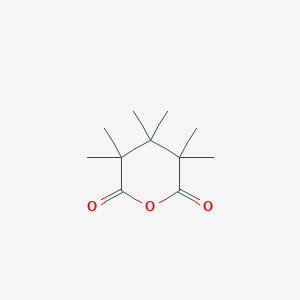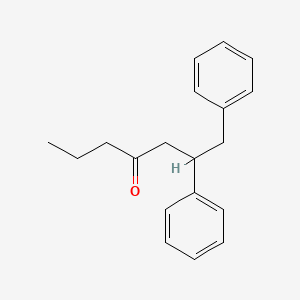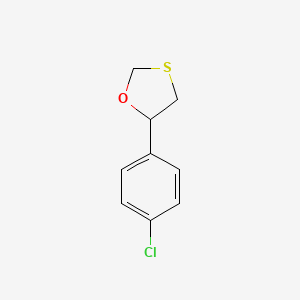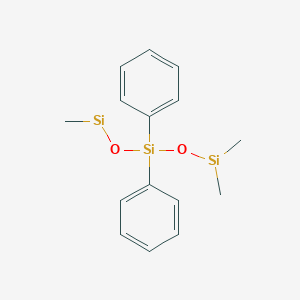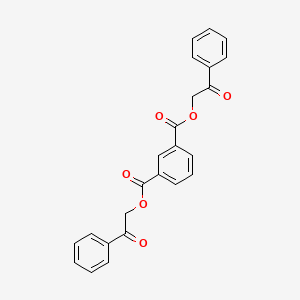
Diphenacyl isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenacyl isophthalate is an organic compound with the molecular formula C24H18O6 It is a derivative of isophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by diphenacyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenacyl isophthalate can be synthesized through the esterification of isophthalic acid with diphenacyl chloride. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diphenacyl isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Isophthalic acid derivatives.
Reduction: Diphenacyl alcohol derivatives.
Substitution: Halogenated or nitrated this compound compounds.
Scientific Research Applications
Diphenacyl isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of poly(benzoxazole) and other polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of diphenacyl isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes. These interactions contribute to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenyl isophthalate: Similar structure but lacks the acyl groups.
Dimethyl isophthalate: Contains methyl ester groups instead of diphenacyl groups.
Diethyl isophthalate: Contains ethyl ester groups instead of diphenacyl groups.
Uniqueness
Diphenacyl isophthalate is unique due to its diphenacyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isophthalate derivatives may not be suitable.
Properties
CAS No. |
116345-97-2 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
diphenacyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-8-3-1-4-9-17)15-29-23(27)19-12-7-13-20(14-19)24(28)30-16-22(26)18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI Key |
NWTODHNVXLOHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


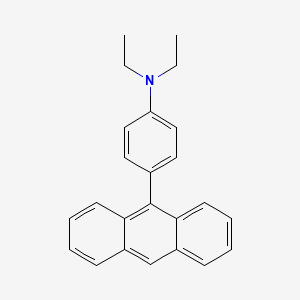
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
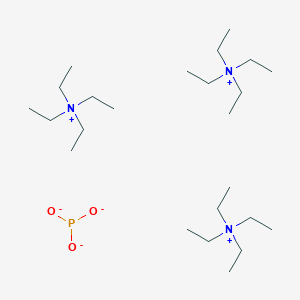
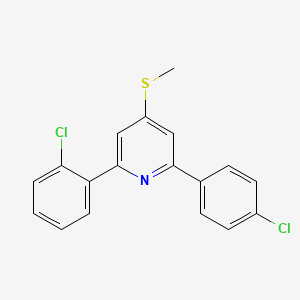
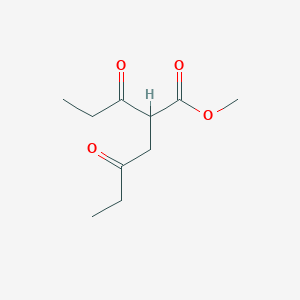
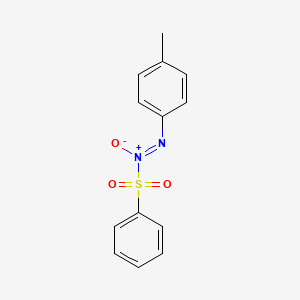
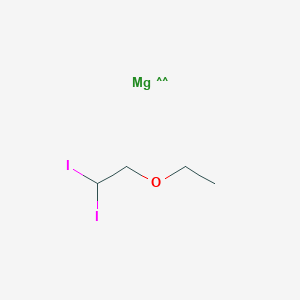
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
